tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate: is a chemical compound with the molecular formula C12H16BrNO2. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a tert-butyl carbamate group and a bromoethyl substituent on a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate typically involves the reaction of 4-(2-bromoethyl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a water-soluble solvent like acetonitrile, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and crystallizers to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
- Deprotection results in the formation of the free amine .
Scientific Research Applications
Chemistry: tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its reactivity and stability .
Biology: In biological research, the compound is used to study enzyme inhibition and protein modification. It serves as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl carbamate group provides stability and protects the compound from premature degradation .
Comparison with Similar Compounds
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
- N-Boc-4-bromoaniline
Comparison: tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate is unique due to the presence of both a bromoethyl and a tert-butyl carbamate group on the phenyl ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Properties
Molecular Formula |
C13H18BrNO2 |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
PZQUDCWKTICTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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